Cis-2-aminocyclopropan-1-ol
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Overview
Description
Cis-2-aminocyclopropan-1-ol is a cyclopropane derivative characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclopropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the addition of organometallic reagents to cyclopropanone precursors. For instance, the addition of Grignard reagents to cyclopropanone hemiketals can yield cyclopropanols under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet industrial demands. The use of stable and crystalline substrates, such as 1-phenylsulfonylcyclopropanols, can facilitate high-yield production .
Chemical Reactions Analysis
Types of Reactions: Cis-2-aminocyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce primary amines .
Scientific Research Applications
Cis-2-aminocyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of cis-2-aminocyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Trans-2-aminocyclopropan-1-ol: Differing in the spatial arrangement of the amino and hydroxyl groups.
Cyclopropanol: Lacks the amino group.
2-aminocyclopropanecarboxylic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness: Cis-2-aminocyclopropan-1-ol is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans isomer and other cyclopropane derivatives .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRCXDKVLIAUTK-STHAYSLISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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